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molecular formula C9H11N3OS B8350214 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Cat. No. B8350214
M. Wt: 209.27 g/mol
InChI Key: YMADWDSBNHMPHY-UHFFFAOYSA-N
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Patent
US07498333B2

Procedure details

5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide (method 6) (1.9 g, 8.3 mmol) was suspended in 75 mL of 30% NH3 and then was heated to 140° C. for 4 h in a pressure reactor. The mixture was cooled and neutralized to pH 8. The precipitated 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one was filtered off, washed with water (100 mL) and dried in vacuum oven at 40° C. overnight to get 800 mg (34%) of pure product. 1H NMR (300 MHz) δ 1.03 (t, 3H), 1.74 (m, 2H), 2.67 (t, 3H), 2.78 (s, 3H).
Name
5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[S:11][N:10]=[C:9]([CH3:12])[C:8]=1[C:13]([NH2:15])=[O:14])(=O)[CH2:2][CH2:3][CH3:4]>N>[CH3:12][C:9]1[C:8]2[C:13](=[O:14])[NH:15][C:1]([CH2:2][CH2:3][CH3:4])=[N:6][C:7]=2[S:11][N:10]=1

Inputs

Step One
Name
5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide
Quantity
1.9 g
Type
reactant
Smiles
C(CCC)(=O)NC1=C(C(=NS1)C)C(=O)N
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one was filtered off
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1=NSC=2N=C(NC(C21)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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